molecular formula C12H8F4N2 B6355380 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine CAS No. 901594-71-6

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine

Cat. No. B6355380
M. Wt: 256.20 g/mol
InChI Key: RPHNJHYYKUMINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine (TFBAP) is a heterocyclic compound with a unique structure and a wide range of applications. It is an important intermediate in the synthesis of a variety of organic and inorganic compounds, and has been used in various fields such as pharmaceuticals, agrochemicals, and materials science. TFBAP is also known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine involves the introduction of a benzyl group onto a 4-aminopyridine molecule, followed by the introduction of four fluorine atoms onto the 2, 3, 5, and 6 positions of the pyridine ring.

Starting Materials
4-aminopyridine, benzyl chloride, potassium carbonate, tetrafluoroboric acid, acetonitrile, diethyl ethe

Reaction
4-aminopyridine is reacted with benzyl chloride in the presence of potassium carbonate and acetonitrile to form N-benzyl-4-aminopyridine., N-benzyl-4-aminopyridine is then reacted with tetrafluoroboric acid in acetonitrile to introduce the four fluorine atoms onto the 2, 3, 5, and 6 positions of the pyridine ring., The resulting product, 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine, is isolated by precipitation with diethyl ether.

Scientific Research Applications

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been used in a wide range of scientific research applications, including the synthesis of organic and inorganic compounds, and the study of biological activities. It has been used as a starting material for the synthesis of various organic compounds, such as pyridine-3-carboxamides and pyridine-3-sulfonamides. It has also been used in the synthesis of inorganic compounds, such as metal-organic frameworks. In addition, 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been used in the study of its biological activities, such as its anti-inflammatory, anti-bacterial, and anti-fungal properties.

Mechanism Of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine is not fully understood. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-fungal properties are due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed that 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine may also interact with other cellular components, such as proteins and lipids, to exert its biological effects.

Biochemical And Physiological Effects

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that it is an effective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. In addition, it has been shown to possess anti-bacterial and anti-fungal properties. In vivo studies have shown that 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine can reduce inflammation in animals, and can also reduce the growth of certain bacterial and fungal species.

Advantages And Limitations For Lab Experiments

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that it is a hazardous compound and should be handled with caution.

Future Directions

There are several potential future directions for research on 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of organic and inorganic compounds. Finally, further research could be conducted on its potential applications in the pharmaceutical and agrochemical industries.

properties

IUPAC Name

N-benzyl-2,3,5,6-tetrafluoropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-8-10(9(14)12(16)18-11(8)15)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHNJHYYKUMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine

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